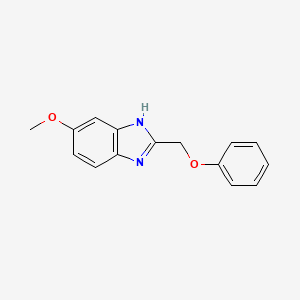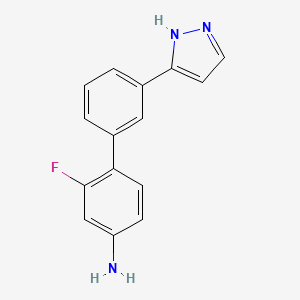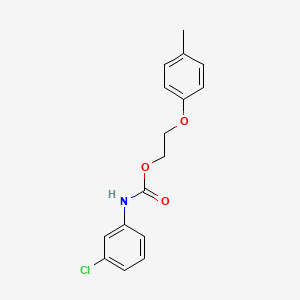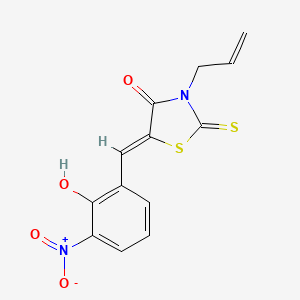
3-(4-nitrophenyl)-5,6-diphenyl-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-nitrophenyl)-5,6-diphenyl-1,2,4-triazine, commonly known as NPDPT, is a heterocyclic organic compound that has been extensively studied due to its unique chemical and biological properties. NPDPT belongs to the class of triazines, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of NPDPT depends on its application. In the case of metal ion detection, NPDPT forms a complex with the metal ion, which results in a change in its fluorescence properties. In photodynamic therapy, NPDPT is activated by light to produce reactive oxygen species, which can cause oxidative damage to cancer cells. In the case of protein kinase inhibition, NPDPT binds to the ATP-binding site of the kinase, which prevents its activity and downstream signaling pathways.
Biochemical and Physiological Effects:
NPDPT has been shown to have both biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. NPDPT has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, NPDPT has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
NPDPT has several advantages for lab experiments, including its high stability, solubility, and selectivity for metal ion detection. However, NPDPT also has some limitations, such as its low quantum yield, which may limit its sensitivity for metal ion detection. Moreover, NPDPT may have off-target effects, which may affect its specificity for protein kinase inhibition.
将来の方向性
There are several future directions for the research on NPDPT. One direction is to optimize the synthesis method to improve the yield and purity of NPDPT. Another direction is to study the pharmacokinetics and toxicity of NPDPT in vivo, which will provide important information for its potential use as a therapeutic agent. Moreover, further research is needed to explore the potential of NPDPT as a photosensitizer for photodynamic therapy and its application in other fields, such as materials science and catalysis.
合成法
The synthesis of NPDPT involves the reaction of 4-nitrobenzaldehyde with diphenylamine in the presence of acetic anhydride and sulfuric acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to form the triazine ring. The product is then purified by recrystallization to obtain pure NPDPT. The yield of NPDPT can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratios.
科学的研究の応用
NPDPT has been widely used in scientific research due to its unique chemical and biological properties. It has been studied as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological samples. NPDPT has also been used as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that involves the activation of a photosensitizer by light to produce reactive oxygen species that can kill cancer cells. Moreover, NPDPT has been studied as a potential inhibitor of protein kinases, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
特性
IUPAC Name |
3-(4-nitrophenyl)-5,6-diphenyl-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2/c26-25(27)18-13-11-17(12-14-18)21-22-19(15-7-3-1-4-8-15)20(23-24-21)16-9-5-2-6-10-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGDWNPUZMMPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)-5,6-diphenyl-1,2,4-triazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[(pentylamino)carbonyl]benzenesulfonamide](/img/structure/B5121986.png)
![N-[4-(anilinocarbonyl)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5121994.png)

![(3-chloro-4-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5122009.png)
![N,N-diethyl-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5122010.png)


![5-{[(2-fluorobenzyl)amino]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122037.png)



![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4-dimethylbenzamide](/img/structure/B5122071.png)

![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5122078.png)